Hexaethylphosphoramide

描述

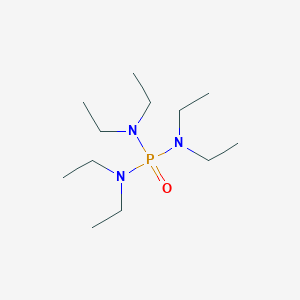

Hexaethylphosphoramide is an organophosphorus compound with the chemical formula C12H30N3OP. It is a colorless liquid that is used as a reagent in organic synthesis. This compound is known for its ability to act as a polar aprotic solvent, which makes it useful in various chemical reactions.

准备方法

Hexaethylphosphoramide can be synthesized through the reaction of diethylamine with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

[ \text{POCl}_3 + 3 \text{Et}_2\text{NH} \rightarrow \text{(Et}_2\text{N})_3\text{PO} + 3 \text{HCl} ]

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

化学反应分析

Hexaethylphosphoramide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phosphoric acid derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of phosphine derivatives. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions where the ethyl groups are replaced by other nucleophiles. Common reagents include alkyl halides and thiolates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield phosphoric acid, while reduction with lithium aluminum hydride can produce phosphine derivatives.

科学研究应用

Hexamethylphosphoramide is a chemical compound with diverse applications, including uses as a synthesis promoter, electrolyte in batteries, and co-solvent . However, it is important to note that hexamethylphosphoramide has potential toxicological implications, as inhalation exposure has been shown to induce nasal tumors in rats .

Chemical Synthesis

Hexamethylphosphoramide can promote the chemical synthesis of 3-arylated indenes, facilitating direct arylation of indenes with unactivated aryl fluorides. It promotes the reaction in the presence of lithium diisopropylamide (LDA) at room temperature, eliminating the need for very low reaction temperatures typically required for the defluorination of aryl fluorides via aryne. This method allows for the cleavage and activation of C-F bonds in unactivated electron-rich aryl fluorides, providing an alternative approach for synthesizing structurally diverse molecules from organofluorine compounds .

Electrolyte in Li-O2 Batteries

Hexamethylphosphoramide is effective as an electrolyte in Li-O2 batteries, addressing some limitations of current Li-O2 batteries. It can dissolve discharged Li2O2, Li2CO3, and LiOH up to certain concentrations, improving capacity, rate capability, voltaic efficiency, and cycle life compared to ether-based Li-O2 batteries. Using a LiPON-protected lithium anode with hexamethylphosphoramide electrolyte allows for reversible battery cycling. Research indicates that the operation of hexamethylphosphoramide-based Li-O2 batteries is dominated by the nearly reversible formation/decomposition of Li2O2, with minimal side reactions during battery operation .

Co-Solvent

Hexamethylphosphoramide can serve as a co-solvent in NMR solvent systems composed of DMSO-d6 and hexamethylphosphoramide-d18. It enhances the swelling and mobility of biomass samples, resulting in enhanced signals of NMR spectra and improved structural analysis of biomass. The use of hexamethylphosphoramide as a co-solvent eliminates the need for derivatization or isolation of biomass, simplifying sample preparation. It also enables the analysis of biomass with a room-temperature NMR probe, rather than requiring cryo-probes to enhance signal intensities .

Other applications

- Synthesis of Organophosphorus Compounds Hexamethylphosphoramide serves as a reagent in synthesizing various organophosphorus compounds, which are essential in agriculture and pharmaceuticals .

- Solvent in Chemical Reactions It acts as a high-polarity solvent, which facilitates reactions that require a non-aqueous medium, particularly in organic synthesis .

- Polymer Chemistry It is used as a catalyst or additive in producing polymers, enhancing properties such as thermal stability and mechanical strength .

- Biochemical Applications Hexamethylphosphoramide is employed in biochemical research for modifying biomolecules, aiding in studying enzyme activity and protein interactions .

- Pharmaceutical Development Its properties make it valuable in drug formulation processes, improving the solubility and bioavailability of active pharmaceutical ingredients .

Safety Considerations

作用机制

The mechanism by which hexaethylphosphoramide exerts its effects involves its ability to act as a polar aprotic solvent. This property allows it to stabilize ionic intermediates and transition states in chemical reactions, thereby facilitating various transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

- Hexamethylphosphoramide

- Hexapropylphosphoramide

- Hexabutylphosphoramide

Each of these compounds has its own set of properties and applications, but hexaethylphosphoramide is particularly valued for its versatility and effectiveness in various chemical processes.

生物活性

Hexaethylphosphoramide (HEPA), a phosphoramide compound, is recognized for its biological activity, particularly in the context of mutagenicity and carcinogenicity. This article synthesizes findings from various studies, presenting detailed insights into its biological effects, mechanisms of action, and relevant case studies.

This compound is chemically classified as a phosphoramide with the formula . Its structure allows it to interact with biological macromolecules, leading to significant biological activities.

Biological Activity Overview

Mutagenicity and Carcinogenicity

This compound has been shown to exhibit mutagenic properties across various biological systems. Key findings include:

- In Vitro Studies : HEPA has demonstrated mutagenic effects in bacterial assays using strains of Salmonella typhimurium and Escherichia coli, particularly in the presence of metabolic activation systems (S-9 mix) .

- In Vivo Studies : In animal models, HEPA induced micronuclei formation in bone marrow cells of mice, indicating chromosomal damage .

The compound is also associated with carcinogenic potential, as evidenced by studies showing its ability to induce tumors in laboratory animals following prolonged exposure .

The biological activity of HEPA is largely attributed to its ability to form DNA cross-links, which disrupt normal cellular functions. This mechanism has been supported by various studies:

- DNA Cross-Linking : Research indicates that HEPA acts as a DNA cross-linking agent, leading to mutations and potentially cancerous transformations .

- Release of Formaldehyde : It has been suggested that HEPA may release formaldehyde intracellularly, contributing to its mitogenic effects without causing immediate cytotoxicity .

Table 1: Summary of Key Studies on this compound

| Study Reference | Species | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Lee & Trochimowicz (1982) | Rats | 4000 ppb (inhalation) | Not specified | Keratinized squamous metaplasia observed |

| Keller et al. (1997) | Rats | 200 mg/kg bw (gavage) | 14 days | No abnormalities in offspring; fertility unaffected |

| Kimbrough & Sedlak (1968) | Rats | 0, 2, 10, 50 mg/kg/day | 92 days | Decrease in thyroid weight at 10 mg/kg; respiratory disease at 50 mg/kg |

| Ashby et al. (1977) | Rat liver model | Not specified | In vitro | Induced formaldehyde release upon incubation |

Reproductive and Developmental Effects

Studies investigating the reproductive toxicity of HEPA have yielded mixed results. While some studies indicate no significant reproductive impairment at certain dosages , others have reported changes in organ weights and potential developmental impacts on offspring.

属性

IUPAC Name |

N-[bis(diethylamino)phosphoryl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N3OP/c1-7-13(8-2)17(16,14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZPNEGZBIUWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(N(CC)CC)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N3OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180857 | |

| Record name | Hexaethylphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-07-3 | |

| Record name | N,N,N′,N′,N′′,N′′-Hexaethylphosphoric triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethylphosphoramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethylphosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。